N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
Description
N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a quinoline moiety, a piperidine ring, and a cyclopropanesulfonamide group
Properties
Molecular Formula |
C18H23N3O3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C18H23N3O3S/c1-24-14-2-5-17-16(12-14)18(6-9-19-17)21-10-7-13(8-11-21)20-25(22,23)15-3-4-15/h2,5-6,9,12-13,15,20H,3-4,7-8,10-11H2,1H3 |
InChI Key |
SIPHKRTXUKHMJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)N3CCC(CC3)NS(=O)(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Piperidine Ring Formation: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with a ketone or aldehyde.
Cyclopropanesulfonamide Introduction: The cyclopropanesulfonamide group can be added through a cyclopropanation reaction followed by sulfonamide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The nitro group in the quinoline ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) can facilitate nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Aminoquinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function. The piperidine ring can interact with various receptors, while the cyclopropanesulfonamide group can form covalent bonds with target proteins, leading to their inactivation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.
Piperidine Derivatives: Compounds like piperidine itself and its various substituted forms.
Sulfonamide Derivatives: Compounds like sulfanilamide and its derivatives.
Uniqueness
N-[1-(6-methoxyquinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to the combination of its three distinct functional groups, which confer a range of chemical and biological activities. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
